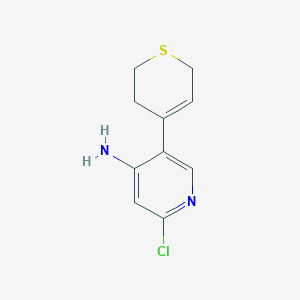
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine is a heterocyclic compound that contains both a pyridine ring and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine typically involves the reaction of 2-chloro-5-bromopyridine with 3,6-dihydro-2H-thiopyran-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylpyridine: Similar in structure but lacks the thiopyran ring.
3,6-dihydro-2H-thiopyran-4-ylboronic acid pinacol ester: Contains the thiopyran ring but differs in the functional groups attached.
Uniqueness
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)-4-Pyridinamine is unique due to the presence of both the pyridine and thiopyran rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
2-chloro-5-(3,6-dihydro-2H-thiopyran-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H11ClN2S/c11-10-5-9(12)8(6-13-10)7-1-3-14-4-2-7/h1,5-6H,2-4H2,(H2,12,13) |
InChI Key |
FZPQUHVXGXDNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC=C1C2=CN=C(C=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















